molecular formula C10H12INO2 B7870383 N-ethyl-2-(2-iodophenoxy)acetamide

N-ethyl-2-(2-iodophenoxy)acetamide

Cat. No.: B7870383
M. Wt: 305.11 g/mol
InChI Key: WNYGHEMFBLXTGU-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-iodophenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-iodophenoxy)acetamide typically involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(2-iodophenoxy)acetate is then subjected to amidation using ethylamine to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-iodophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve heating in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido, cyano, or other substituted phenoxyacetamides.

    Oxidation: Products include oxidized derivatives like phenoxyacetic acids.

    Reduction: Reduced derivatives such as phenoxyethanamines.

Scientific Research Applications

N-ethyl-2-(2-iodophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-iodophenoxy)acetamide involves its interaction with specific molecular targets. The iodine atom and phenoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-ethyl-2-(2-iodophenoxy)acetamide
  • 2-iodophenoxyacetic acid
  • N-ethyl-2-(4-iodophenoxy)acetamide

Uniqueness

N-ethyl-2-(2-iodophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-ethyl-2-(2-iodophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYGHEMFBLXTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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